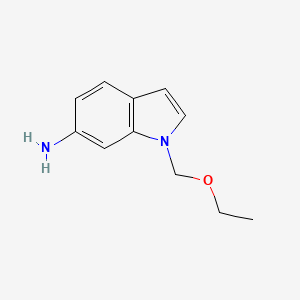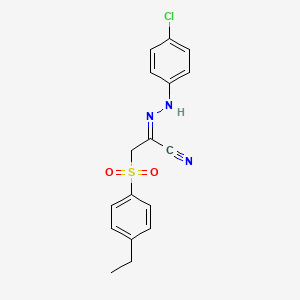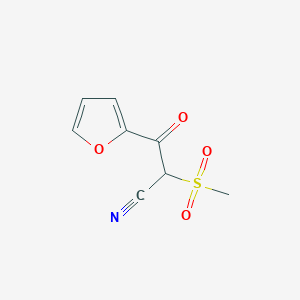
3-(Furan-3-ylmethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-3-ylmethoxy)azetidine: is a heterocyclic compound that features a four-membered azetidine ring substituted with a furan-3-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production of 3-(Furan-3-ylmethoxy)azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-3-ylmethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The furan-3-ylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amines derived from the azetidine ring.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Furan-3-ylmethoxy)azetidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study the interactions of azetidine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of azetidines in biological systems .
Medicine: The potential medicinal applications of this compound include its use as a scaffold for designing new pharmaceuticals. Its structural features make it a candidate for developing drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(Furan-3-ylmethoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The furan-3-ylmethoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
Furan-3-ylmethoxy derivatives: Compounds with the furan-3-ylmethoxy group attached to different core structures.
Aziridines: Three-membered nitrogen-containing rings that are structurally related to azetidines but with different reactivity profiles.
Uniqueness: 3-(Furan-3-ylmethoxy)azetidine is unique due to the combination of the azetidine ring and the furan-3-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(furan-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H11NO2/c1-2-10-5-7(1)6-11-8-3-9-4-8/h1-2,5,8-9H,3-4,6H2 |
InChI Key |
OVQKVUTZAZHBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)

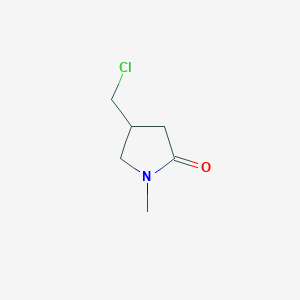
![tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)

![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)
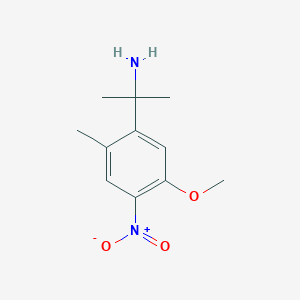

![6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)
